molecular formula C12H15Cl2NO2S B226153 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine

1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine

Cat. No. B226153
M. Wt: 308.2 g/mol
InChI Key: MGQCUONCXFRCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine, also known as DCBMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of other compounds, including the synthesis of 1,3,5-trisubstituted pyrazoles. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation of aromatic compounds. Furthermore, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been used in the development of new drugs due to its potential as a pharmacophore.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine is not fully understood, but it is believed to act as an inhibitor of certain enzymes. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance neuronal signaling. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide.
Biochemical and Physiological Effects:
1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects. It has been shown to enhance cognitive function in animal studies, possibly due to its inhibition of acetylcholinesterase. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has also been shown to have anticonvulsant effects, possibly due to its modulation of GABAergic neurotransmission. Furthermore, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to have anti-inflammatory effects, possibly due to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use as a reagent or catalyst. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine also has a relatively low toxicity, which makes it safe for use in animal studies. However, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has some limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine also has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the use of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine in scientific research. One potential direction is the development of new drugs based on the structure of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine. 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine has been shown to have potential as a pharmacophore, and further research could lead to the development of new drugs for the treatment of various diseases. Another potential direction is the use of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine as a catalyst in organic reactions. Further research could lead to the development of new methods for the synthesis of complex organic molecules. Additionally, 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine could be used in the development of new materials, such as polymers or nanoparticles, due to its potential as a building block for these materials.

Synthesis Methods

1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine can be synthesized using different methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-methylpiperidine in the presence of a base such as triethylamine. The reaction occurs at room temperature and results in the formation of 1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine as a white solid. Other methods of synthesis include the reaction of 3-methylpiperidine with 2,4-dichlorobenzenesulfonyl isocyanate or the reaction of 3-methylpiperidine with 2,4-dichlorobenzenesulfonyl azide.

properties

Product Name

1-(2,4-Dichlorobenzenesulfonyl)-3-methylpiperidine

Molecular Formula

C12H15Cl2NO2S

Molecular Weight

308.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)sulfonyl-3-methylpiperidine

InChI

InChI=1S/C12H15Cl2NO2S/c1-9-3-2-6-15(8-9)18(16,17)12-5-4-10(13)7-11(12)14/h4-5,7,9H,2-3,6,8H2,1H3

InChI Key

MGQCUONCXFRCTM-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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